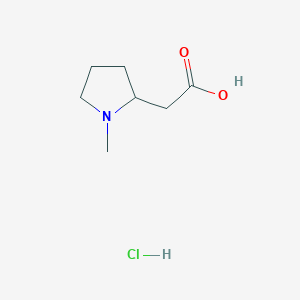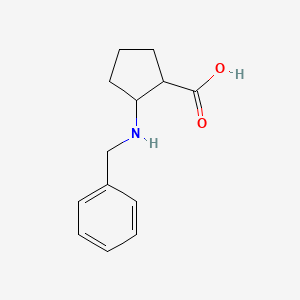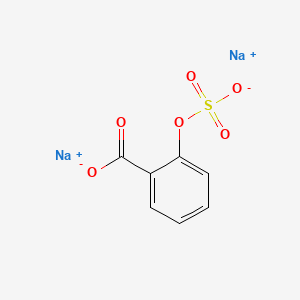
サリチル酸ジナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Salicyl sulfate disodium salt is extensively used in scientific research due to its versatile properties:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: It is used in the modification of proteins and biomolecules.
Medicine: It has applications in drug formulation and delivery, particularly in topical treatments for its anti-inflammatory properties.
Industry: It is used in the production of nanoparticles and as an antifungal agent
作用機序
Target of Action
Salicyl sulfate disodium salt is a derivative of salicylic acid . The primary targets of salicylic acid are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
Salicylic acid, and by extension, Salicyl sulfate disodium salt, irreversibly inhibits COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The use of salicylates in rheumatic diseases is due to their analgesic and anti-inflammatory activity .
Biochemical Pathways
Salicylic acid and its derivatives are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate . Isochorismate synthase converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .
Pharmacokinetics
The pharmacokinetics of salicylic acid involves absorption, distribution, metabolism, and excretion . After oral administration, aspirin (acetylsalicylic acid) is rapidly absorbed in the stomach and is hydrolyzed to salicylate in the liver and stomach . Once in the circulation, aspirin is rapidly hydrolyzed, and its half-life is approximately 20 minutes . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate . Metabolism of salicylic acid occurs through glucuronide formation, conjugation with glycine, and oxidation to gentisic acid .
Result of Action
The molecular and cellular effects of salicylic acid’s action include its bacteriostatic, fungicidal, and keratolytic actions . It is used to treat acne, psoriasis, calluses, corns, keratosis pilaris, and warts . Salicylic acid’s anti-inflammatory activity is beneficial in the treatment of rheumatic diseases .
Action Environment
The action of salicylic acid can be influenced by environmental factors. For example, the formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions . The investigations of topical delivery strategies for salicylates are ongoing .
生化学分析
Biochemical Properties
Salicyl sulfate disodium salt plays a significant role in biochemical reactions, particularly in the metabolism of salicylic acid . It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is isochorismate synthase, which converts chorismate to isochorismate, a precursor for synthesizing salicylic acid .
Cellular Effects
Salicyl sulfate disodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has anti-inflammatory properties and can modulate the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . This compound also affects the expression of genes involved in stress responses and defense mechanisms .
Molecular Mechanism
At the molecular level, salicyl sulfate disodium salt exerts its effects through several mechanisms. It binds to and inhibits the activity of cyclooxygenase enzymes, leading to a decrease in prostaglandin synthesis . This inhibition is achieved through competitive binding interactions with the enzyme’s active site . Additionally, salicyl sulfate disodium salt can modulate gene expression by influencing transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salicyl sulfate disodium salt can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that salicyl sulfate disodium salt can have sustained effects on cellular function, including prolonged anti-inflammatory and gene-modulatory activities .
Dosage Effects in Animal Models
The effects of salicyl sulfate disodium salt vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic effects . At higher doses, it can cause gastrointestinal irritation and other adverse effects . The threshold for toxicity is dose-dependent, and careful dosage management is essential to avoid harmful effects .
Metabolic Pathways
Salicyl sulfate disodium salt is involved in the shikimate pathway, which is responsible for the biosynthesis of salicylic acid from chorismate . This pathway includes several enzymatic steps, with isochorismate synthase playing a crucial role . The compound also interacts with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, salicyl sulfate disodium salt is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues and its ability to accumulate in certain cellular compartments .
Subcellular Localization
Salicyl sulfate disodium salt is localized in specific subcellular compartments, where it exerts its biochemical effects . It can be directed to particular organelles through targeting signals and post-translational modifications . The compound’s activity and function are influenced by its localization within the cell, affecting processes such as enzyme inhibition and gene expression modulation .
準備方法
Synthetic Routes and Reaction Conditions
Salicyl sulfate disodium salt can be synthesized through the sulfonation of salicylic acid. The reaction involves treating salicylic acid with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of salicyl sulfate disodium salt involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
Salicyl sulfate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to salicylic acid or other related compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of salicylic acid, and substituted benzoic acid compounds .
類似化合物との比較
Similar Compounds
Salicylic Acid: A naturally occurring compound with similar anti-inflammatory properties.
Sodium Salicylate: Another sodium salt of salicylic acid, used for its analgesic and antipyretic properties.
Methyl Salicylate: Known for its use in topical pain relief formulations.
Uniqueness
Salicyl sulfate disodium salt is unique due to its sulfonate group, which imparts distinct chemical reactivity and solubility properties compared to other salicylates. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
特性
CAS番号 |
56343-01-2 |
|---|---|
分子式 |
C7H5Na2O6S+ |
分子量 |
263.16 g/mol |
IUPAC名 |
disodium;2-sulfooxybenzoate |
InChI |
InChI=1S/C7H6O6S.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-1 |
InChIキー |
MHLQQQGNMJCVEB-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)O.[Na+].[Na+] |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


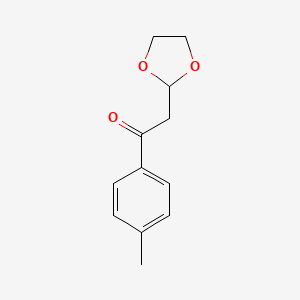

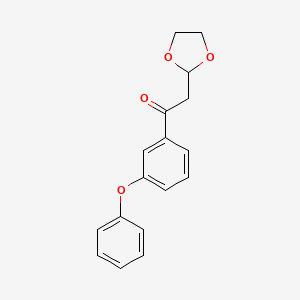


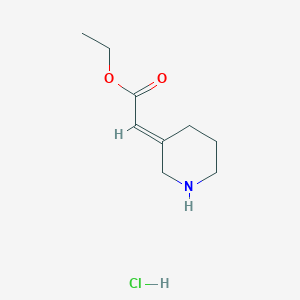
![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)
